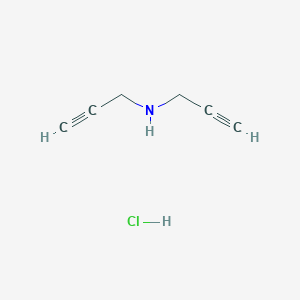

Di(prop-2-yn-1-yl)amine hydrochloride

Description

Contextualization within the Broader Class of Propargylamines and Acetylenic Amines

Di(prop-2-yn-1-yl)amine hydrochloride belongs to the broader classes of acetylenic amines and, more specifically, propargylamines. acs.org Acetylenic amines are organic compounds that contain both an amine and an alkyne functional group. Propargylamines are a distinct subgroup characterized by the presence of a propargyl group (HC≡C-CH₂–) bonded directly to a nitrogen atom. acs.orgresearchgate.net This structural motif is a cornerstone for a multitude of chemical transformations.

Propargylamines are valued as important precursors and intermediates in the synthesis of a wide array of organic molecules, including natural products, heterocyclic compounds, and pharmaceutically active agents. researchgate.net The reactivity of the propargyl group, particularly the terminal alkyne, allows for its participation in numerous coupling reactions and cyclizations. Di(prop-2-yn-1-yl)amine is a secondary amine featuring two propargyl substituents, making it a bifunctional building block. This dual reactivity provides a platform for creating symmetrical or unsymmetrical molecular architectures and for constructing polycyclic and heterocyclic systems. The synthesis of propargylamines is often achieved through efficient, atom-economic multicomponent reactions, such as the aldehyde-alkyne-amine (A³) coupling reaction. researchgate.netrsc.org

Significance of the Di(prop-2-yn-1-yl)amine Scaffold in Organic Synthesis

A molecular scaffold, or hub, is a core structure upon which larger, multifunctional molecules can be built. mdpi.com The di(prop-2-yn-1-yl)amine scaffold is particularly significant in organic synthesis due to the presence of two highly versatile terminal alkyne groups. These alkynes function as reactive handles that can be elaborated through a wide range of chemical reactions, making the scaffold a valuable building block for complex molecule synthesis.

The utility of this scaffold is demonstrated in its application as a precursor for constructing diverse heterocyclic compounds such as pyrroles, pyridines, and oxazoles. acs.orgresearchgate.net The dual alkyne functionality allows for sequential or simultaneous cyclization reactions, enabling the efficient assembly of intricate ring systems. Furthermore, the propargylamine (B41283) motif is a key component in various named reactions, including multicomponent coupling processes that allow for the rapid generation of molecular complexity from simple starting materials. rsc.orgmdpi.com The ability to functionalize both propargyl arms independently or concurrently provides chemists with precise control over the final molecular architecture, facilitating the creation of molecules with tailored properties for applications in materials science and medicinal chemistry. researchgate.net

Overview of Current Research Trajectories Involving this compound

Current research involving the di(prop-2-yn-1-yl)amine scaffold and related propargylamines is focused on several key areas, primarily leveraging the unique reactivity of the propargylamine functional group.

Key Research Areas:

Medicinal Chemistry and Drug Design: The propargylamine moiety is a well-established pharmacophore found in several marketed drugs, particularly monoamine oxidase (MAO) inhibitors used in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov Research is ongoing to incorporate the di(prop-2-yn-1-yl)amine scaffold into novel molecular designs to create multifunctional agents that can target multiple biological pathways simultaneously. For instance, researchers are designing drug-like molecules with neuroprotective mechanisms that may inhibit processes associated with neurodegeneration. nih.gov

Heterocyclic Synthesis: There is significant interest in using di(prop-2-yn-1-yl)amine and its derivatives as precursors for the synthesis of novel nitrogen-containing heterocyclic compounds. acs.orgresearchgate.net The dual alkyne functionality allows for the development of tandem or cascade reactions to build complex polycyclic systems in a single synthetic operation, which is a key goal of modern synthetic efficiency.

Catalysis and Materials Science: The terminal alkyne groups are ideal functional handles for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the di(prop-2-yn-1-yl)amine core to be used as a cross-linking agent or a central scaffold for the synthesis of dendrimers, polymers, and other advanced materials with defined architectures. researchgate.net The development of new catalysts to facilitate the synthesis of propargylamines, often under green or solvent-free conditions, remains an active area of investigation. rsc.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-prop-2-ynylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c1-3-5-7-6-4-2;/h1-2,7H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLDYNBXYLPYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605667 | |

| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93282-90-7 | |

| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(prop-2-yn-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Di Prop 2 Yn 1 Yl Amine Hydrochloride and Analogues

Direct N-Propargylation Strategies for the Formation of Di(prop-2-yn-1-yl)amine Hydrochloride

Direct N-propargylation involves the formation of C-N bonds by reacting an amine with a propargyl electrophile. This approach is fundamental for constructing the core structure of di(prop-2-yn-1-yl)amine.

Amination of Propargyl Halides with Primary Amines for Bis-Alkylation

The reaction of primary amines with propargyl halides, such as propargyl bromide or chloride, is a direct method for the synthesis of di(prop-2-yn-1-yl)amines. This reaction proceeds via a sequential nucleophilic substitution. The primary amine initially attacks one molecule of the propargyl halide to form the mono-propargylated secondary amine intermediate. This intermediate, being still nucleophilic, can then react with a second molecule of the propargyl halide to yield the desired tertiary di-propargylamine.

However, this approach can suffer from a lack of selectivity, often resulting in a mixture of the mono-propargylated amine, the di-propargylated product, and even the quaternary ammonium (B1175870) salt if the tertiary amine reacts further. For instance, early synthetic routes involving the reaction of amines with propargylating agents have noted the formation of N,N-disubstituted byproducts. smolecule.com The success of this method hinges on carefully controlling the reaction conditions to favor the second alkylation step while minimizing side reactions. The final hydrochloride salt is typically formed by treating the resulting amine with hydrochloric acid.

Optimization of Reaction Conditions for Selective Di-propargylation

Achieving selective di-propargylation requires meticulous optimization of several reaction parameters to drive the reaction towards the desired bis-alkylated product. mdpi.comresearchgate.net Key variables that are manipulated include stoichiometry, the nature of the base and solvent, temperature, and reaction time.

Stoichiometry: Utilizing a molar excess of the propargyl halide (at least two equivalents) relative to the primary amine is a primary strategy to favor the formation of the di-substituted product.

Base: The choice of base is critical for deprotonating the primary amine and the subsequent secondary amine intermediate, thereby enhancing their nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (NEt₃) are commonly employed. The strength and steric bulk of the base can influence the reaction rate and selectivity. rsc.org

Solvent: The solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often effective as they can dissolve the reactants and stabilize charged intermediates. rsc.org

Temperature: Reaction temperature can be adjusted to control the rate of the two successive alkylations. In some cases, a stepwise temperature profile might be employed to first form the mono-alkylated intermediate before driving the second alkylation at a higher temperature.

| Parameter | Condition to Favor Di-propargylation | Rationale |

|---|---|---|

| Stoichiometry (Propargyl Halide:Amine) | > 2:1 | Increases the probability of the mono-propargylated intermediate reacting with a second halide molecule. |

| Base | Non-nucleophilic, sufficient strength (e.g., K₂CO₃, Et₃N) | Effectively deprotonates the amine without competing as a nucleophile. |

| Solvent | Polar aprotic (e.g., MeCN, DMF) | Facilitates the SN2 reaction pathway by solvating the cation and leaving the nucleophile relatively free. |

| Temperature | Moderate to elevated | Provides sufficient activation energy for the second, often slower, alkylation step. |

Investigation of Catalytic Promoters in Direct Propargylation Processes

To enhance the efficiency and selectivity of N-propargylation, various catalytic promoters have been investigated. Lewis acids, for instance, can activate the propargyl halide, making it more susceptible to nucleophilic attack. Catalysts such as aluminum triflate (Al(OTf)₃) have been reported to be effective in promoting the propargylation of various nucleophiles. rsc.org While often used for C-propargylation, the principle can be extended to N-alkylation. The Lewis acid coordinates to the halide, facilitating its departure and the formation of a more reactive propargylic cation-like species. rsc.org

Transition metal catalysts, including ruthenium complexes, have also been explored for direct propargylation reactions using propargyl alcohols as the electrophile. dntb.gov.ua These catalytic systems can offer milder reaction conditions and broader functional group tolerance. The investigation of such catalysts for the specific synthesis of di-propargylamines could provide more efficient and selective routes, potentially avoiding the harsh conditions and stoichiometric bases required in traditional methods.

Multicomponent Coupling Reactions (MCRs) Towards Bis-Propargylamine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, represent a highly atom-economical and efficient strategy for building molecular complexity. phytojournal.com For the synthesis of di-propargylamino derivatives, the A³-coupling reaction is particularly relevant.

A³-Coupling Reaction Variants for Di-Propargylamino Derivatives

The A³-coupling reaction is a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine to produce a propargylamine (B41283). researchgate.netphytojournal.com This reaction is a powerful tool for C-C and C-N bond formation. To generate a bis-propargylamine scaffold using this method, a primary amine can be reacted with two equivalents of an aldehyde and two equivalents of a terminal alkyne.

The generally accepted mechanism involves the initial reaction between the amine and the aldehyde to form an iminium ion intermediate. nih.gov Concurrently, a metal catalyst activates the terminal alkyne's C-H bond, forming a metal acetylide. nih.govmdpi.com This acetylide then acts as a nucleophile, attacking the iminium ion to yield the propargylamine product. phytojournal.com A wide range of metals, including copper, silver, and gold, have been shown to effectively catalyze this transformation. phytojournal.comorganic-chemistry.org

| Component | Role | Example |

|---|---|---|

| Amine | Nitrogen source, forms iminium ion | Ammonia (for primary propargylamines) |

| Aldehyde | Carbonyl source, forms iminium ion | Formaldehyde |

| Alkyne | Propargyl source, acts as nucleophile | Phenylacetylene |

| Catalyst | Activates the terminal alkyne | Cu(I), Ag(I), Au(I)/Au(III) salts |

Gold catalysts have emerged as particularly effective promoters for A³-coupling reactions due to their strong affinity for alkynes (alkynophilicity). organic-chemistry.orgresearchgate.net Both homogeneous and heterogeneous gold catalysts have been developed. Gold(I) and Gold(III) species can efficiently activate the terminal alkyne, facilitating the nucleophilic addition to the iminium ion under mild conditions. researchgate.net

Notably, gold(III) salen complexes have been successfully employed in three-component coupling reactions of aldehydes, amines, and alkynes, proceeding in water to give excellent yields of propargylamines. organic-chemistry.orgacs.org The use of an aqueous medium makes this an environmentally benign approach. For the synthesis of bis-propargylamines, a primary amine could be used as the starting material, reacting with two equivalents each of the aldehyde and alkyne in the presence of the gold catalyst. The high efficiency of gold catalysts could potentially drive the reaction to completion, favoring the formation of the di-substituted product. The development of chiral gold complexes has also enabled asymmetric variants of the A³-coupling, offering a route to enantiomerically enriched propargylamines. organic-chemistry.org

Metal-Free Decarboxylative Three-Component Coupling Strategies

To address the environmental concerns associated with metal catalysts, metal-free alternatives have been developed. organic-chemistry.org A significant advancement is the metal-free decarboxylative three-component coupling reaction for synthesizing propargylamines. organic-chemistry.orgnih.gov This strategy involves the reaction of an alkynyl carboxylic acid, an amine, and an aldehyde source like paraformaldehyde. rsc.org

The reaction proceeds in solvents like acetonitrile (CH₃CN) or even water at moderate temperatures (e.g., 65 °C). organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a hemiaminal from the amine and formaldehyde, which then generates an iminium salt. organic-chemistry.org The alkynyl carboxylic acid undergoes decarboxylation to form an acetylide anion, which subsequently attacks the iminium ion to yield the propargylamine product. rsc.orgorganic-chemistry.org This method offers several advantages, including the avoidance of metal waste, high selectivity for alkynyl carboxylic acids over terminal alkynes, and good functional group compatibility. organic-chemistry.orgrsc.org The methodology has also been successfully scaled up, demonstrating its practical utility. rsc.org

| Reactants | Solvent | Temperature | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Alkynyl carboxylic acids, paraformaldehyde, secondary amines | CH₃CN | 65 °C | Metal-free, high selectivity, good functional group tolerance. | Up to 98% | organic-chemistry.org |

| Alkynyl carboxylic acids, paraformaldehyde, secondary amines | Water | 65 °C | Environmentally benign solvent, good yields. | Good | nih.gov |

Chemo- and Regioselectivity in MCRs Leading to Bis-Propargylamines

Chemo- and regioselectivity are critical aspects of multicomponent reactions (MCRs), especially when synthesizing complex molecules like bis-propargylamines from substrates with multiple reactive sites. nih.govmdpi.com In the context of A3 and related couplings, chemoselectivity often refers to the preferential reaction of one functional group over another.

For instance, in the metal-free decarboxylative coupling, a key finding is the high chemoselectivity for the alkynyl carboxylic acid group over a terminal alkyne present in the same molecule. rsc.org This allows for the synthesis of propargylamines that retain a terminal alkyne moiety for further functionalization. rsc.org

Regioselectivity becomes crucial when unsymmetrical reagents are used. The synthesis of unsymmetrical 3-amino-1,4-diynes via copper-catalyzed A3 coupling demonstrates control over which alkyne adds to the iminium ion, allowing for the construction of specific isomers. researchgate.net The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the selectivity of these transformations, enabling the targeted synthesis of complex propargylamine structures.

Asymmetric Synthesis of Chiral Di(prop-2-yn-1-yl)amine Derivatives

The synthesis of chiral, non-racemic amines is of paramount importance in pharmaceutical chemistry, as many drug candidates contain chiral amine functionalities. osi.lvsigmaaldrich.com Consequently, the development of asymmetric methods to produce enantiomerically pure di(prop-2-yn-1-yl)amine derivatives is a highly active area of research.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

One effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. nih.govresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. nih.gov

In the synthesis of chiral amines, auxiliaries like pseudoephedrine and Ellman's tert-butanesulfinamide are widely used. osi.lvnih.govyale.edu For example, amides derived from pseudoephenamine, an analogue of pseudoephedrine, have shown remarkable stereocontrol in alkylation reactions. nih.gov This approach can be adapted to the synthesis of chiral propargylamines by performing diastereoselective alkylations of an amide enolate with propargyl halides. nih.gov The chiral environment created by the auxiliary blocks one face of the reactive intermediate, leading to the preferential formation of one diastereomer. nih.gov

Enantioselective Catalysis in the Synthesis of Di-Propargylamines

Enantioselective catalysis, particularly within the framework of the A3 coupling reaction, represents a more atom-economical approach to chiral propargylamines. nih.gov This method utilizes a chiral catalyst, typically a metal complex with a chiral ligand, to create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Copper(I) complexes are frequently used for this purpose, combined with a variety of chiral ligands such as those based on bis(oxazoline) (Box) and bis(oxazolinyl)pyridine (Pybox) scaffolds. nih.govacs.org The first highly enantioselective copper-catalyzed direct alkyne-imine addition was reported in 2002. mdpi.com Since then, numerous catalytic systems have been developed. For example, a copper(I) complex of i-Pr-pybox-diPh has been shown to be an efficient catalyst for the one-pot, three-component synthesis of propargylamines from aldehydes, amines, and alkynes, achieving excellent yields (up to 99%) and enantiomeric excesses (up to 99% ee). acs.org

Another notable system employs the QUINAP ligand with a copper(I) catalyst for the addition of alkynes to enamines, yielding chiral propargylamines with up to 90% ee. organic-chemistry.org Organocatalysis has also emerged as a powerful tool. BINOL-based chiral phosphoric acids, for instance, can catalyze the asymmetric reaction between enamides and C-alkynyl N-Boc N,O-acetals to produce chiral β-keto propargylamines with high enantioselectivity. bohrium.com These catalytic methods provide direct access to optically active propargylamines from simple, achiral starting materials.

| Catalyst/Ligand System | Reaction Type | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu(I) / i-Pr-pybox-diPh | A3 Coupling | Wide variety of aromatic aldehydes tolerated. | Up to 99% | acs.org |

| Cu(I) / QUINAP | Alkyne addition to enamines | Mild conditions, first copper-catalyzed asymmetric reaction using QUINAP. | Up to 90% | organic-chemistry.org |

| CuBr / Pinap | A3 Coupling | Effective for secondary amines like pyrrolidine. | 91% to >99% | nih.gov |

| (S)-3f (BINOL-based chiral phosphoric acid) | Mannich-type reaction of enamides | Organocatalytic approach for β-keto propargylamines. | High | bohrium.com |

Control of Stereochemistry in Propargylic Amine Formation

The synthesis of chiral propargylic amines, including analogues of di(prop-2-yn-1-yl)amine, is of significant interest due to the prevalence of chiral amine moieties in natural products and pharmaceuticals. nih.gov Achieving control over stereochemistry is crucial, and several methodologies have been developed to produce these compounds in enantiomerically pure forms. researchgate.net Key strategies include the asymmetric A³ coupling (Aldehyde-Alkyne-Amine), the alkynylation of chiral imines, and enantioselective Mannich-type reactions. wikipedia.orgbohrium.com

The asymmetric A³ coupling reaction is a powerful one-pot method that combines an aldehyde, an amine, and a terminal alkyne to form a chiral propargylamine. wikipedia.org The stereoselectivity of this reaction is typically governed by a chiral catalyst system, most commonly involving a metal and a chiral ligand. nih.gov Copper(I) salts combined with chiral ligands such as bis(oxazoline) (Box) and (bis(oxazolinyl)pyridine) (Pybox) have proven highly effective. mdpi.com The proposed mechanism involves the formation of a metal acetylide, which then undergoes nucleophilic addition to an iminium ion generated in situ from the aldehyde and amine. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity. nih.gov For instance, nickel-catalyzed asymmetric propargylic amination has been shown to produce chiral propargylic amines with yields up to 97% and enantiomeric excess (ee) up to 97%. researchgate.net

Another robust method involves the diastereoselective addition of organometallic alkyne reagents to chiral imines or imine derivatives. A widely used approach employs Ellman's chiral sulfinamide to generate chiral N-sulfinylimines from aldehydes. nih.govresearchgate.net These intermediates react with lithium or Grignard acetylides to yield diastereomerically pure N-sulfinyl propargylamines. The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack, and can be easily cleaved under acidic conditions to furnish the desired chiral primary propargylamine. nih.gov This method offers a versatile route to a wide array of propargylamines with diverse substitutions. nih.govresearchgate.net

The enantioselective Mannich reaction of enamides with C-alkynyl imine precursors, catalyzed by chiral Brønsted acids like BINOL-based chiral phosphoric acid, represents another advanced strategy. This approach provides access to chiral β-keto N-Boc-propargylamines with high yields (up to 98%) and enantioselectivities (up to 95% ee). bohrium.com

Table 1: Comparison of Catalytic Systems for Asymmetric Propargylamine Synthesis

| Catalyst System | Ligand/Auxiliary | Reaction Type | Typical Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| CuOTf | Pybox | Asymmetric A³ Coupling | Good to High | 82-99 | nih.govmdpi.com |

| Nickel Complex | (R)-BINAP | Propargylic Amination | Up to 97 | Up to 97 | researchgate.net |

| N/A (Stoichiometric) | Ellman's Sulfinamide | Alkynylation of N-Sulfinylimine | Excellent (>90) | High (Diastereomerically Pure) | nih.govrsc.org |

| Chiral Phosphoric Acid (CPA) | (S)-BINOL derivative | Mannich Reaction | Up to 98 | Up to 95 | bohrium.com |

Innovative Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for the synthesis of propargylamines. These innovative approaches, including microwave-assisted synthesis and the application of green chemistry principles, offer significant advantages over traditional heating and solvent-intensive methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. citedrive.combenthamdirect.com In the context of propargylamine synthesis, microwave irradiation has been successfully applied to the A³ and KA² (Ketone-Alkyne-Amine) coupling reactions. rsc.orgrsc.org

The mechanism of microwave heating involves direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. This can lead to thermal and specific non-thermal microwave effects that enhance reaction rates. researcher.life

For the synthesis of di(prop-2-yn-1-yl)amine analogues, a three-component coupling of an aldehyde, an amine, and a terminal alkyne can be performed under microwave irradiation, often in solvent-free conditions. citedrive.comresearcher.life This approach significantly shortens the reaction time from several hours under conventional heating to just a few minutes. phytojournal.com For example, a solvent-free A³ coupling reaction using a recyclable graphene oxide-copper(II) chloride catalyst under microwave irradiation was completed in minutes, demonstrating the practical and industrial applicability of this method. rsc.org The combination of microwave assistance with solvent-free conditions aligns with green chemistry principles by reducing energy consumption and eliminating solvent waste. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted A³ Coupling

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Ag(I) Complex | Toluene | 4.5 hours | 96 | phytojournal.com |

| Microwave Irradiation | Ag(I) Complex | Toluene | 15 minutes | 96 | phytojournal.com |

| Conventional Heating | GO-CuCl₂ | None (Solvent-free) | Several hours | Moderate-Good | rsc.org |

| Microwave Irradiation | GO-CuCl₂ | None (Solvent-free) | 5-10 minutes | 88-95 | rsc.org |

The synthesis of bis-propargylamines, such as di(prop-2-yn-1-yl)amine, is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orggreenchemistry-toolkit.org Key strategies include the use of solvent-free reaction conditions, employment of eco-friendly catalysts, and development of metal-free protocols. rsc.org

Solvent-free synthesis, or neat reaction, is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal. nih.govresearchgate.net The A³ and KA² coupling reactions are particularly well-suited to solvent-free conditions, sometimes facilitated by techniques like ball milling. nih.gov Various catalysts, including copper, gold, and zinc complexes, have been shown to be effective under these conditions, providing propargylamines in good to excellent yields. rsc.orgnih.gov

Finally, there is a growing interest in metal-free multicomponent reactions for propargylamine synthesis to avoid the use of potentially toxic and expensive transition metals. rsc.org These reactions can be promoted by non-metallic catalysts or may proceed under catalyst-free conditions, for instance, in magnetized water or with nano silica (B1680970) under microwave irradiation. rsc.org These approaches represent a highly sustainable and eco-friendly route to propargylamine derivatives. rsc.org

Table 3: Overview of Green Synthetic Routes for Propargylamines

| Green Approach | Catalyst/Conditions | Key Advantages | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Cu-Ru bimetallic catalyst | Eliminates solvent waste, high atom economy. | Good | nih.gov |

| Recyclable Magnetic Catalyst | Superparamagnetic Copper MOF | Easy separation and reuse (multiple cycles). | Good to Excellent | rsc.org |

| Recyclable Magnetic Nanocatalyst | Silver Nanoparticles (AgMNPs) | Mild conditions, low reaction time, reusable for >10 cycles. | 91-98 | tandfonline.combohrium.com |

| Biocompatible Metal Catalyst | AuBr₃ | Eco-friendly metal, neat conditions. | Good | nih.gov |

| Metal-Free Synthesis | Nano silica / Microwave | Avoids heavy metal catalysts, rapid. | Good | rsc.org |

Chemical Reactivity and Mechanistic Transformations of Di Prop 2 Yn 1 Yl Amine Derivatives

Reactivity of the Terminal Alkyne Moieties

The primary sites of reactivity in di(prop-2-yn-1-yl)amine derivatives are the terminal C-C triple bonds. These moieties can participate in a variety of powerful catalytic coupling and cyclization reactions, serving as linchpins for molecular construction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org In this reaction, the terminal alkyne of a di(prop-2-yn-1-yl)amine derivative reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole ring. The bifunctionality of the dipropargylamine (B1361397) scaffold allows for either mono- or bis-addition, leading to the formation of molecules with one or two triazole rings, respectively. This dual reactivity is highly valuable for creating complex structures, such as linear multifunctional polymers or tripodal rotaxanes. acs.orgnih.gov

The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. This process is highly reliable and proceeds under mild conditions, often in aqueous media, with high yields and minimal byproducts. mdpi.com Propargyl compounds, such as derivatives of di(prop-2-yn-1-yl)amine, are excellent substrates for this transformation due to their combination of good reactivity, stability, and ease of installation. nih.gov This reaction has been used to link N-propargyl-containing iminosugars to azide-functionalized glucose units, demonstrating its utility in synthesizing complex biomolecules. nih.gov

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Propargyl 1,5-dideoxy-1,5-imino-D-gulitol | Azide-substituted glucose | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂/H₂O | Room Temp | Good | nih.gov |

| Acetylene Terminated PEG | 2,2-bis(azidomethyl)propane-1,3-diol | Not specified | Water | Not specified | Not specified | nih.gov |

| Phenylacetylene | Acetylated α-L-arabinopyranosyl azide | Cellulose-supported Cu nanoparticles | Water | 60 °C, 12 h | 84-94% | mdpi.com |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Triazole Formation

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This distinct regioselectivity arises from a different reaction mechanism compared to the copper-catalyzed variant. nih.govbohrium.com The RuAAC reaction is particularly valuable as it expands the chemical space of accessible triazole-containing compounds. researchgate.net

The catalytic cycle is believed to proceed through the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govbohrium.com Subsequent reductive elimination yields the 1,5-triazole product and regenerates the active catalyst. nih.govresearchgate.net Effective catalysts for this transformation are typically pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]. organic-chemistry.orgnih.gov These catalysts are also capable of promoting the cycloaddition of internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.gov The reaction tolerates a wide range of functional groups and can often be performed at ambient temperatures, making it suitable for thermally sensitive substrates. organic-chemistry.org

| Catalyst | Typical Substrates | Product | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| CpRuCl(PPh₃)₂ | Primary/Secondary Azides + Terminal Alkynes | 1,5-Disubstituted 1,2,3-Triazole | DCE, THF, Benzene | 60-80 °C | organic-chemistry.orgnih.govnih.gov |

| CpRuCl(COD) | Primary/Secondary Azides + Internal/Terminal Alkynes | Fully Substituted or 1,5-Disubstituted 1,2,3-Triazole | DCE | Room Temp to 45 °C | organic-chemistry.orgnih.govnih.gov |

Intramolecular Cyclization Reactions Involving Alkyne Units

The two alkyne functionalities of di(prop-2-yn-1-yl)amine derivatives can be harnessed in powerful intramolecular cyclization reactions to construct polycyclic N-heterocycles. By tethering an alkene or another reactive moiety to the dipropargylamine scaffold, complex ring systems can be assembled in a single step.

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.govorganic-chemistry.org When applied in an intramolecular fashion, the PKR is a highly effective method for constructing fused bicyclic systems. wikipedia.org Di(prop-2-yn-1-yl)amine can serve as a precursor to 1,n-enynes suitable for this transformation. For instance, by attaching an alkene-containing side chain to the nitrogen atom, a 4-aza-1,7-enyne substrate is formed, which can then undergo intramolecular PKR to yield polycyclic compounds bearing a nitrogenated ring fused to a cyclopentenone. nih.gov

The reaction is typically mediated by cobalt carbonyl complexes, such as Co₂(CO)₈, although catalytic versions using rhodium and other transition metals have been developed. nih.govmdpi.com The intramolecular variant often exhibits high levels of regio- and stereoselectivity, making it a valuable tool in the total synthesis of complex natural products. nih.govmdpi.com Additives like N-methylmorpholine N-oxide (NMO) can be used to promote the reaction under milder conditions. wikipedia.org

Gold catalysts are exceptionally effective at activating C-C triple bonds towards attack by nucleophiles. jsynthchem.comresearchgate.net This property is widely exploited in the cycloisomerization of aminoalkynes derived from di(prop-2-yn-1-yl)amine to synthesize a variety of nitrogen heterocycles. digitellinc.comrsc.org Depending on the substrate structure and reaction conditions, different heterocyclic systems can be accessed.

For example, gold-catalyzed cyclization of N-propargyl carboxamides can selectively produce oxazoles or 1,3-oxazines. researchgate.net Similarly, ε-N-protected propargylic esters undergo gold-catalyzed tandem cyclization to form piperidinyl enol esters. rsc.org The reaction of propargylamine derivatives with carbonyl compounds in the presence of a gold catalyst can lead to pyridines through a sequential amination-cyclization-aromatization cascade. nih.gov These transformations often proceed with high efficiency under mild conditions, showcasing the power of gold catalysis for building complex N-heterocyclic scaffolds from simple alkyne precursors. rsc.orgnih.govcore.ac.uk

Sonogashira Cross-Coupling Reactions for Extended π-Systems

The Sonogashira cross-coupling reaction is a fundamental C-C bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a combination of palladium and copper species, is indispensable for the synthesis of conjugated enynes and arylalkynes. wikipedia.org The di(prop-2-yn-1-yl)amine scaffold, with its two terminal alkyne groups, is an ideal building block for constructing extended, conjugated π-systems through sequential Sonogashira couplings.

This methodology allows for the precise installation of various aryl or vinyl groups onto the dipropargylamine core. By reacting with dihaloarenes, both alkyne functions can be coupled, leading to symmetrically substituted, highly conjugated molecules. researchgate.net The reaction is carried out under mild conditions, typically in the presence of a base like an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org The ability to perform these couplings stepwise or in a one-pot fashion provides synthetic flexibility for creating diverse molecular materials with potential applications in electronics and photonics. mdpi.comnih.gov

| Alkyne | Halide Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Aryl/Vinyl Iodide | Pd(PPh₃)₄, CuI | Triethylamine (B128534) | THF, DMF | wikipedia.orgorganic-chemistry.org |

| Terminal Alkyne | Aryl/Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | Diethylamine | Acetonitrile (B52724), Toluene | wikipedia.orghes-so.ch |

| Terminal Alkyne | Aryl/Vinyl Triflate | Pd(PPh₃)₄, CuI | Diisopropylamine | DMF | wikipedia.org |

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of di(prop-2-yn-1-yl)amine dictates its nucleophilic character, making it amenable to a variety of reactions typical of secondary amines. These include the formation of amides and carbamates, as well as derivatization through alkylation and acylation.

Formation of Amides and Carbamates from Di(prop-2-yn-1-yl)amine

The synthesis of amides from di(prop-2-yn-1-yl)amine can be achieved through standard coupling reactions with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides. These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct when acyl chlorides are used, or in the presence of a coupling agent to facilitate the condensation with carboxylic acids. While specific literature detailing the synthesis of a wide range of amides directly from di(prop-2-yn-1-yl)amine is not abundant, the general principles of amide bond formation are well-established and applicable. For instance, the Schotten-Baumann reaction, which involves the treatment of an amine with an acyl chloride in the presence of an aqueous base, provides a robust method for this transformation.

The formation of carbamates from di(prop-2-yn-1-yl)amine derivatives has been documented. A notable example is the synthesis of tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. fishersci.itrsc.org In this procedure, a substituted aniline (B41778) bearing a di(prop-2-yn-1-yl)amino group is treated with di-tert-butyl dicarbonate (B1257347) in the presence of a base to afford the corresponding tert-butyl carbamate. This reaction highlights the ability of the secondary amine to be functionalized even in the presence of other reactive groups.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Di(prop-2-yn-1-yl)amine | Acyl Chloride | N-acyl-di(prop-2-yn-1-yl)amine | Amide Synthesis |

| Di(prop-2-yn-1-yl)amine | Carboxylic Acid + Coupling Agent | N-acyl-di(prop-2-yn-1-yl)amine | Amide Synthesis |

| Substituted di(prop-2-yn-1-yl)aniline | Di-tert-butyl dicarbonate | tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate | Carbamate Synthesis |

Derivatization via Alkylation and Acylation Reactions

The secondary amine of di(prop-2-yn-1-yl)amine is susceptible to N-alkylation and N-acylation, providing a straightforward route to tertiary amines and amides, respectively. Alkylation reactions typically involve the treatment of the amine with an alkyl halide. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The choice of base and solvent is crucial to modulate the reactivity and prevent the formation of quaternary ammonium (B1175870) salts through over-alkylation.

Acylation is readily achieved by reacting di(prop-2-yn-1-yl)amine with acylating agents like acyl chlorides or anhydrides in the presence of a base to scavenge the acidic byproduct. This reaction is generally high-yielding and provides stable amide products. The reactivity of the amine in these transformations is a fundamental aspect of its chemical character, allowing for the introduction of a wide variety of substituents at the nitrogen center, thereby tuning its steric and electronic properties for further synthetic applications.

Rearrangement Pathways

The propargylamine motif inherent in di(prop-2-yn-1-yl)amine derivatives opens up possibilities for intriguing rearrangement reactions, particularly under basic conditions.

Base-Catalyzed Rearrangements of Propargylamines to α,β-Unsaturated Imines

While specific studies on the base-catalyzed rearrangement of di(prop-2-yn-1-yl)amine itself to α,β-unsaturated imines are not extensively reported in the literature, the isomerization of related N-propargyl amides and other propargylamine derivatives is a known phenomenon. doaj.orgnih.gov This transformation typically involves the deprotonation of the carbon atom adjacent to the nitrogen, followed by a prototropic shift to yield an allene (B1206475) or a conjugated imine. In the case of N-propargyl amides, this rearrangement often leads to the formation of allenamides or ynamides. doaj.orgnih.gov It is conceivable that under appropriate basic conditions, a derivative of di(prop-2-yn-1-yl)amine could undergo a similar rearrangement to form a transient α,β-unsaturated imine, which could then participate in further reactions or isomerize to a more stable species. The presence of two propargyl groups could potentially lead to complex reaction pathways and the formation of di-unsaturated products.

Cascade and Tandem Reactions for Complex Molecular Architectures

The unique combination of a nucleophilic secondary amine and two electrophilic alkyne functionalities in di(prop-2-yn-1-yl)amine derivatives makes them ideal substrates for cascade and tandem reactions, enabling the rapid construction of complex heterocyclic scaffolds.

Multicomponent Cyclization Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. While specific MCRs involving di(prop-2-yn-1-yl)amine as a primary component are not widely documented, the structural motifs present in this compound are frequently utilized in such transformations. For instance, propargylamines are known to participate in a variety of multicomponent reactions to generate diverse heterocyclic systems.

The general reactivity pattern suggests that di(prop-2-yn-1-yl)amine could act as a bifunctional building block in MCRs. The secondary amine can react with an aldehyde and another nucleophile in a Mannich-type reaction, while the propargyl groups can undergo subsequent cycloaddition or cyclization reactions. This could lead to the one-pot synthesis of complex nitrogen-containing polycyclic compounds. The development of novel MCRs utilizing the unique reactivity of di(prop-2-yn-1-yl)amine represents a promising area for future research in synthetic organic chemistry.

Domino Processes in Heterocycle Synthesis

Domino reactions, also referred to as cascade or tandem reactions, represent a highly efficient strategy in organic synthesis where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. researchgate.netgoettingen-research-online.denih.gov This approach offers significant advantages, including increased atom economy, reduced solvent and reagent usage, and minimized purification steps, making it an environmentally and economically favorable methodology for constructing complex molecules. nih.gov20.210.105 The di(prop-2-yn-1-yl)amine framework, with its secondary amine and two terminal alkyne functionalities, serves as a versatile precursor for such processes, enabling the rapid assembly of diverse nitrogen-containing heterocyclic systems. openmedicinalchemistryjournal.commdpi.com

The reactivity of di(prop-2-yn-1-yl)amine derivatives allows for their participation in a variety of domino sequences, often catalyzed by transition metals like palladium. researchgate.netresearchgate.net These processes leverage the intrinsic reactivity of the alkyne and amine groups to initiate a cascade of cyclization, coupling, and rearrangement reactions, leading to the formation of intricate polycyclic structures.

A prominent example involves a domino sequence of a C–N coupling reaction followed by an intramolecular hydroamination. researchgate.netbeilstein-journals.org In this type of transformation, a suitably functionalized di(prop-2-yn-1-yl)amine derivative first undergoes a palladium-catalyzed coupling with a halo-aromatic compound. The resulting intermediate then participates in an intramolecular hydroamination, where the amine attacks one of the alkyne moieties, leading to the formation of a new heterocyclic ring. This strategy has been successfully employed in the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracil (B121893) derivatives and various anilines. beilstein-journals.org The initial step is a Sonogashira coupling to install the alkyne, followed by the one-pot domino C–N coupling/hydroamination to construct the fused pyrrole (B145914) ring system. beilstein-journals.org

The efficiency of these domino reactions is highly dependent on the catalytic system and reaction conditions. The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction pathway and the yield of the desired heterocyclic product. beilstein-journals.org

| Reactant 1 (Alkynylated Uracil) | Reactant 2 (Aniline Derivative) | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 5-(Phenylethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | p-Toluidine | Pd(OAc)₂ / DPEphos | NaOtBu | Toluene | 1,3-Dimethyl-7-phenyl-5-(p-tolyl)pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione | 43 | beilstein-journals.org |

| 5-((4-Methoxyphenyl)ethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aniline | Pd(OAc)₂ / DPEphos | NaOtBu | Toluene | 7-(4-Methoxyphenyl)-1,3-dimethyl-5-phenylpyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione | 55 | beilstein-journals.org |

| 5-((4-(Dimethylamino)phenyl)ethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aniline | Pd(OAc)₂ / DPEphos | NaOtBu | Toluene | 7-(4-(Dimethylamino)phenyl)-1,3-dimethyl-5-phenylpyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione | 67 | beilstein-journals.org |

| 5-(Phenylethynyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 4-Fluoroaniline | Pd(OAc)₂ / DPEphos | NaOtBu | Toluene | 5-(4-Fluorophenyl)-1,3-dimethyl-7-phenylpyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione | 32 | beilstein-journals.org |

Furthermore, propargyl amide derivatives can undergo divergent reaction pathways in sequential ruthenium- and palladium-catalyzed annulations. nih.gov These processes can involve enyne ring-closing metathesis (RCM) followed by a Heck cyclization, leading to a variety of medicinally relevant heterocycles such as benzoindolines and pyrroloquinolines. nih.gov The outcome of the cyclization can be directed via a 5-exo or 6-endo pathway depending on the specific structure of the substrate, showcasing the tunability of these domino reactions. nih.gov

Another class of domino reactions applicable to di(prop-2-yn-1-yl)amine derivatives involves sequences initiated by sigmatropic rearrangements or other pericyclic reactions. nih.gov For instance, an aza-Cope/Mannich cascade can be utilized for the synthesis of complex alkaloids. nih.gov While not directly demonstrated with di(prop-2-yn-1-yl)amine hydrochloride itself, the underlying principles suggest its derivatives could be engineered to undergo similar transformations, leading to novel heterocyclic scaffolds.

The development of such domino processes is a key area of modern synthetic chemistry, aiming to construct complex molecular architectures with high efficiency and selectivity. researchgate.netcapes.gov.brnih.gov The di(prop-2-yn-1-yl)amine scaffold represents a valuable building block in this field, providing access to a wide range of nitrogen heterocycles through elegant and powerful cascade reactions. researchgate.netnih.gov

Catalytic Applications of Di Prop 2 Yn 1 Yl Amine Derived Ligands

Design and Synthesis of Di(prop-2-yn-1-yl)amine-Based Ligands

The design of ligands derived from di(prop-2-yn-1-yl)amine primarily revolves around the functionalization of the amine and/or the terminal alkyne groups. These modifications are crucial for tuning the steric and electronic properties of the resulting ligands, which in turn influences their coordination behavior and the catalytic activity of their metal complexes.

A key strategy in the design of ligands from di(prop-2-yn-1-yl)amine involves the protection of the secondary amine, for instance, with a tert-butoxycarbonyl (Boc) group. This yields N-Boc-dipropargylamine, a stable and versatile precursor for further synthetic manipulations. The synthesis of this ligand scaffold is a straightforward process, typically involving the reaction of propargylamine (B41283) with di-tert-butyl dicarbonate (B1257347) to first yield N-Boc-propargylamine. Subsequent propargylation using propargyl bromide in the presence of a base like sodium hydride furnishes the desired N-Boc-dipropargylamine rsc.orgd-nb.info.

This synthetic approach allows for the introduction of various substituents on the nitrogen atom, thereby enabling the creation of a library of ligands with tailored properties. The bis-propargylamino moiety serves as a rigid backbone that can be further elaborated to create multidentate ligand systems.

The terminal alkyne functionalities of di(prop-2-yn-1-yl)amine-derived ligands are pivotal for metal complexation. These alkyne groups can coordinate to transition metals in various modes, including η²-alkyne bonding or through the formation of metal acetylides. The specific coordination mode is influenced by the nature of the metal center, its oxidation state, and the presence of other ancillary ligands.

Homogeneous Catalysis Utilizing Di(prop-2-yn-1-yl)amine Ligands

Ligands derived from di(prop-2-yn-1-yl)amine have shown promise in homogeneous catalysis, particularly in reactions that leverage the reactivity of the propargyl groups. The ability of these ligands to assemble complex molecular frameworks in a single catalytic step is of significant interest in organic synthesis.

While the application of di(prop-2-yn-1-yl)amine-derived ligands in catalysis involving manganese, copper, palladium, and ruthenium is an area of ongoing research, the structural motifs present in these ligands suggest their potential utility in a variety of transformations. For example, the bis-alkyne functionality is a common feature in ligands for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Although specific examples employing di(prop-2-yn-1-yl)amine derivatives as ligands in CuAAC are not prominently reported, the fundamental principles of this reaction support their potential applicability. Similarly, palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed metathesis are areas where ligands bearing multiple alkyne functionalities could play a significant role, though dedicated studies with this specific ligand system are needed to fully explore these possibilities.

A notable application of di(prop-2-yn-1-yl)amine-derived ligands is in transition metal-catalyzed [2+2+2] cycloaddition reactions. These reactions are powerful for the construction of six-membered rings and offer a high degree of atom economy.

Specifically, N-Boc-dipropargylamine has been successfully employed as a diyne component in molybdenum-catalyzed [2+2+2] cyclotrimerization reactions with propargyl halides. In a study, the reaction of N-Boc-dipropargylamine with propargyl bromide in the presence of a catalytic amount of molybdenum hexacarbonyl (Mo(CO)₆) under microwave irradiation yielded the corresponding isoindoline (B1297411) derivative in good yield rsc.orgd-nb.info. This transformation proceeds through the coordination of the alkyne moieties to the molybdenum center, followed by oxidative cyclization and reductive elimination to afford the aromatic product.

The utility of this methodology was demonstrated in the formal total synthesis of the antitumor agent AT13387, highlighting the practical importance of di(prop-2-yn-1-yl)amine-derived building blocks in the synthesis of complex, biologically active molecules rsc.orgd-nb.info.

Table 1: Molybdenum-Catalyzed [2+2+2] Cyclotrimerization

| Diyne | Cycloaddition Partner | Catalyst | Product | Yield (%) |

| N-Boc-dipropargylamine | Propargyl bromide | Mo(CO)₆ | N-Boc-5-(bromomethyl)isoindoline | 55 |

Data sourced from rsc.orgd-nb.info.

Currently, there is a lack of specific research findings in the public domain detailing the application of di(prop-2-yn-1-yl)amine-derived ligands and their metal complexes in selective oxidation processes. While amine-containing ligands and their manganese complexes are known to participate in various oxidation reactions, the specific role of the bis-propargylamino moiety in such transformations has not been elucidated. The susceptibility of the alkyne groups to oxidation might present challenges or, conversely, offer unique opportunities for novel oxidative transformations, warranting further investigation in this area.

Heterogeneous Catalysis and Immobilized Systems

The heterogenization of homogeneous catalysts onto solid supports represents a significant advancement in sustainable chemistry, merging the high selectivity and activity of molecular catalysts with the practical benefits of solid catalysts, such as ease of separation, recyclability, and improved stability. Ligands derived from di(prop-2-yn-1-yl)amine are particularly amenable to immobilization due to their reactive terminal alkyne and secondary amine functionalities. These groups serve as versatile anchors for covalent attachment to a variety of solid supports, paving the way for their application in heterogeneous catalysis.

Grafting of Di(prop-2-yn-1-yl)amine Ligands onto Solid Supports (e.g., Silica)

The immobilization of di(prop-2-yn-1-yl)amine-derived ligands onto solid supports, most notably silica (B1680970), is a critical step in the development of robust heterogeneous catalysts. The choice of silica as a support is advantageous due to its high surface area, mechanical and thermal stability, and the well-established chemistry of its surface silanol (B1196071) (Si-OH) groups.

The terminal alkyne groups of di(prop-2-yn-1-yl)amine are particularly useful for immobilization through "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves a two-step process:

Functionalization of the Silica Support: The silica surface is first modified with an azide-containing silane, such as 3-azidopropyltrimethoxysilane. This reaction results in a silica surface decorated with reactive azide (B81097) groups.

Covalent Attachment of the Ligand: The azide-functionalized silica is then reacted with the di(prop-2-yn-1-yl)amine ligand (or a pre-formed metal complex thereof) in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently grafting the ligand to the silica support.

Alternatively, the secondary amine functionality of the ligand can be utilized for grafting. For instance, the silica surface can be pre-functionalized with an electrophilic group, such as an isocyanate or an epoxy group, which can then react with the amine to form a urea (B33335) or a β-amino alcohol linkage, respectively.

The success of the grafting process is typically confirmed using a variety of surface-sensitive analytical techniques. Fourier-transform infrared (FTIR) spectroscopy can detect the disappearance of the characteristic alkyne C-H stretch and the appearance of new bands associated with the triazole ring. Solid-state nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the grafted organic moiety. Thermogravimetric analysis (TGA) is employed to quantify the amount of ligand loaded onto the support.

Table 1: Representative Methods for Grafting Di(prop-2-yn-1-yl)amine Ligands onto Silica

| Grafting Strategy | Functionalized Silica | Reaction Conditions | Linkage Formed |

| Click Chemistry (CuAAC) | Azide-functionalized silica | Cu(I) catalyst, Room temperature | Triazole |

| Nucleophilic Addition | Isocyanate-functionalized silica | Anhydrous solvent, 60-80 °C | Urea |

| Ring-Opening | Epoxy-functionalized silica | Mild heating | β-amino alcohol |

This table presents plausible synthetic strategies based on established chemical principles for ligand immobilization.

Evaluation of Supported Catalysts in Organic Transformations

Once immobilized, the catalytic performance of di(prop-2-yn-1-yl)amine-derived ligands, typically as metal complexes, is evaluated in various organic transformations. The choice of reaction depends on the nature of the coordinated metal center. For instance, palladium complexes are often tested in cross-coupling reactions, while copper complexes are suitable for cycloaddition reactions.

A key advantage of heterogeneous catalysts is their potential for recyclability. After a reaction cycle, the solid catalyst can be easily recovered by filtration or centrifugation, washed, dried, and reused in subsequent reactions. The stability and reusability of the catalyst are critical parameters for its practical application. Leaching of the metal from the support is a potential issue that is often assessed by analyzing the reaction filtrate for traces of the metal.

The catalytic activity of the supported catalyst is compared with its homogeneous counterpart to understand the effect of immobilization. In some cases, the activity of the heterogeneous catalyst may be slightly lower due to diffusional limitations of the substrates accessing the active sites within the pores of the support. However, the enhanced stability and recyclability often outweigh this potential drawback.

Table 2: Hypothetical Performance of a Silica-Supported Palladium-Di(prop-2-yn-1-yl)amine Catalyst in a Suzuki-Miyaura Coupling Reaction

| Entry | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Cycle | Yield (%) |

| 1 | Phenylboronic acid | Iodobenzene | 1.0 | 1 | 95 |

| 2 | Phenylboronic acid | Iodobenzene | 1.0 | 2 | 94 |

| 3 | Phenylboronic acid | Iodobenzene | 1.0 | 3 | 92 |

| 4 | Phenylboronic acid | Iodobenzene | 1.0 | 4 | 91 |

| 5 | Phenylboronic acid | Iodobenzene | 1.0 | 5 | 88 |

This table is a representative example illustrating the potential recyclability and performance of a hypothetical supported catalyst. Actual results would be subject to experimental verification.

Confinement Effects in Bioinspired Catalytic Systems

Bioinspired catalysis seeks to mimic the high efficiency and selectivity of enzymes by creating synthetic catalytic systems that operate within well-defined microenvironments. Immobilizing di(prop-2-yn-1-yl)amine-derived catalysts within the nano-sized pores of mesoporous silica can lead to "confinement effects" that can significantly influence the catalytic process.

These confinement effects arise from the spatial restriction imposed by the pores of the support on the catalyst, substrates, and reaction intermediates. This can lead to several beneficial outcomes:

Enhanced Selectivity: The confined space can favor specific orientations of the substrates at the active site, leading to higher regioselectivity or stereoselectivity than observed in homogeneous solution.

Increased Reaction Rates: The pre-concentration of reactants within the pores can lead to an increase in the effective local concentration, thereby accelerating the reaction rate.

Stabilization of Reactive Intermediates: The pore walls can stabilize transient intermediates, potentially altering the reaction pathway or preventing side reactions.

In the context of bioinspired systems, the di(prop-2-yn-1-yl)amine ligand, when co-immobilized with other functional groups within a porous support, can create a microenvironment that mimics an enzyme's active site. For example, the introduction of both acidic and basic groups in close proximity to the metal center can facilitate cooperative catalysis, similar to the synergistic action of amino acid residues in an enzyme.

The study of confinement effects in these systems provides valuable insights into the design of next-generation catalysts with superior performance. By tailoring the pore size, surface chemistry, and the spatial arrangement of functional groups within the support, it is possible to fine-tune the catalytic properties of the immobilized di(prop-2-yn-1-yl)amine-derived systems for specific applications.

Di Prop 2 Yn 1 Yl Amine Scaffolds in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Multi-Target Directed Ligands (MTDLs)

The design of MTDLs is a strategic endeavor in medicinal chemistry, aiming to create single chemical entities that can interact with multiple biological targets. This approach is particularly relevant for multifactorial diseases where a network of pathological events is at play. The di(prop-2-yn-1-yl)amine structure, with its two reactive propargyl groups, offers a versatile platform for constructing such complex molecules.

Integration of Di(prop-2-yn-1-yl)amine within Hybrid Molecules

The di(prop-2-yn-1-yl)amine moiety serves as a central or functional component in the construction of hybrid molecules. Its two propargyl arms can be functionalized to interact with different enzyme active sites or can be used as linkers to connect distinct pharmacophoric units. The propargylamine (B41283) group is a well-established "warhead" for the irreversible inhibition of flavin-dependent monoamine oxidases, making it a privileged fragment in the design of neuroprotective agents. The synthesis of these hybrids often involves coupling the di(prop-2-yn-1-yl)amine core with other biologically active scaffolds through various chemical reactions, such as nucleophilic substitution or click chemistry.

Development of Propargyl-Tacrine and Related Conjugates

A prominent example of MTDL design is the development of hybrids combining a propargylamine moiety with tacrine (B349632). Tacrine was the first acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, but its use has been limited by hepatotoxicity. By conjugating tacrine with a propargylamine group, researchers have aimed to create dual-function inhibitors that target both cholinesterases and monoamine oxidases.

The synthesis of these conjugates typically involves reacting a modified tacrine derivative, often with a linker, with propargylamine or a related species. For instance, N-propargylated tacrine derivatives have been synthesized by reacting 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) with propargylamine. Further modifications, such as inserting a propylene (B89431) linker between the tacrine core and the propargylamine nitrogen, have also been explored to optimize activity. These synthetic strategies have yielded a range of compounds with varying potencies against both cholinesterases and MAOs.

Functionalization of Methylxanthine and Indole (B1671886) Scaffolds with Di-Propargylamines

Beyond tacrine, other scaffolds of medicinal interest have been functionalized with propargylamine moieties. Methylxanthines, such as caffeine (B1668208) and theophylline, are known for their various pharmacological effects, including adenosine (B11128) receptor antagonism and phosphodiesterase inhibition. The introduction of aminopropargyl substituents at the C-8 position of the xanthine (B1682287) core has been achieved through methods like the Sonogashira cross-coupling reaction followed by A³-coupling (a one-pot three-component reaction of an alkyne, an aldehyde, and an amine). This has led to the creation of novel methylxanthine derivatives with potent acetylcholinesterase inhibitory activity.

Similarly, the indole nucleus is a prevalent scaffold in many biologically active compounds. Indole-based derivatives incorporating a propargylamine function have been designed as selective MAO inhibitors. For example, compounds based on a 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol chain have been investigated as hMAO-B inhibitors. The synthesis of such molecules allows for the exploration of structure-activity relationships to fine-tune their inhibitory profiles.

In Vitro Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

The biological evaluation of these di(prop-2-yn-1-yl)amine-based MTDLs is crucial to understanding their therapeutic potential. In vitro enzyme inhibition assays are fundamental in determining the potency and selectivity of these compounds against their intended targets.

Investigation of Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B Isoforms)

Monoamine oxidases are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can lead to neuroprotective effects. The propargylamine moiety is a well-known irreversible inhibitor of MAO, particularly the MAO-B isoform, which is upregulated in the aging brain.

Structure-activity relationship (SAR) studies on propargylamine-containing compounds have revealed several key features for potent and selective MAO inhibition. For instance, in a series of tacrine-propargylamine hybrids, the nature and position of substituents on the tacrine ring, as well as the length and nature of the linker connecting the two moieties, significantly influence MAO inhibitory activity. Some compounds have shown high selectivity for MAO-B, with IC50 values in the nanomolar range. For example, certain 7-phenoxy-N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine derivatives have demonstrated potent and selective hMAO-B inhibition.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7 (Propargyl-tacrine derivative) | >100 | 0.163 | nih.gov |

| Compound 15 (7-phenoxy-N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine hydrochloride) | >100 | 0.040 | nih.gov |

| Compound 25 (Propargyl-tacrine derivative) | >100 | 0.170 | nih.gov |

Cholinesterase Inhibition Profiling (Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. The tacrine and methylxanthine moieties in the hybrid molecules are primarily responsible for their cholinesterase inhibitory activity.

SAR studies have provided valuable insights into the structural requirements for potent cholinesterase inhibition. In the tacrine-propargylamine series, the introduction of a propylene linker between the two pharmacophores has been shown to enhance inhibitory activity against both AChE and BChE. Some of these hybrid molecules have exhibited significantly greater potency than tacrine itself. For methylxanthine derivatives, the nature of the substituent on the aminopropargyl chain at the C-8 position dramatically affects AChE inhibition, with certain cyclic amine substituents leading to highly potent inhibitors.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| Compound 20 (Propargyl-tacrine derivative with propylene linker) | 0.101 | 0.078 | nih.gov |

| Compound 21 (Propargyl-tacrine derivative with propylene linker) | 0.095 | 0.093 | nih.gov |

| Compound 23 (Propargyl-tacrine derivative with propylene linker) | 0.021 | 0.281 | nih.gov |

| 1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 0.089 | - | nih.gov |

Elucidation of Inhibitory Mechanisms via Chemical Probes

The elucidation of enzyme inhibitory mechanisms and the identification of novel drug targets are foundational activities in medicinal chemistry. Chemical probes, particularly those utilized in activity-based protein profiling (ABPP), have become indispensable tools for these tasks. nih.govopentargets.org ABPP employs reactive chemical probes to covalently label the active sites of enzymes in complex biological systems, allowing for the assessment of enzyme function directly in the native environment. nih.govnih.gov

The propargylamine moiety, a key feature of di(prop-2-yn-1-yl)amine, is a well-established functional group in the design of such chemical probes. nih.gov The terminal alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a partner molecule, typically an azide-functionalized reporter tag (like biotin (B1667282) or a fluorophore), via click chemistry. tees.ac.ukresearchgate.net This two-step "clickable" approach allows for the visualization and enrichment of probe-labeled proteins for subsequent identification and analysis by mass spectrometry. nih.gov

While di(prop-2-yn-1-yl)amine hydrochloride itself is not documented as a specific probe, its structure provides a blueprint for creating bifunctional or dual-targeting probes. The presence of two alkyne groups offers the potential for dual-labeling strategies or for creating more complex molecular architectures designed to interact with multiple binding sites or proteins. For instance, a di-alkyne scaffold could be used to assemble libraries of bidentate inhibitors, where two different recognition elements are "clicked" onto the central amine core to probe enzymes with multiple substrate-binding sites. researchgate.net This strategy allows for the rapid generation and screening of potential inhibitors to elucidate structure-activity relationships and inhibitory mechanisms. tees.ac.uk Furthermore, alkyne-containing probes have been successfully used to identify the specific protein targets of bioactive small molecules, a critical step in validating new therapeutic agents. nih.govprinceton.edu

Research into Sigma Receptor (σR) Affinity and Selectivity in Di(prop-2-yn-1-yl)amine Analogues

Sigma receptors (σR), classified into σ₁R and σ₂R subtypes, are recognized as important biological targets for therapeutic agents aimed at treating neurological disorders, including neuropathic pain and Alzheimer's disease. achemblock.com The propargylamine moiety is a known pharmacophore that can confer affinity for various biological targets, including σRs. Research into novel ligands has shown that incorporating a di(prop-2-yn-1-yl)amine analogue, specifically a N-methyl-N-(prop-2-yn-1-yl)amino group, into certain molecular scaffolds can yield compounds with high affinity and selectivity for the σ₁R subtype.

A study focused on substituted pyridine-3,5-dicarbonitriles identified a series of compounds with potent σR binding affinities. The research highlighted that the inclusion of an N-methyl-substituted propargylamine moiety at the C6 position of the pyridine (B92270) ring was a key structural feature for achieving high σ₁R affinity. One particular analogue, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , demonstrated a Kᵢ value of 1.45 nM for the human σ₁ receptor (hσ₁R) and exhibited a 290-fold selectivity over the σ₂R subtype. This high affinity was attributed to the specific combination of the N-methylated propargylamine group and a two-carbon linker connecting the N-benzylpiperidine motif to the pyridine core.

The introduction of a methyl group to the propargylamine nitrogen was found to significantly influence binding affinity. For example, the methylation of one analogue (ligand 2) to yield its N-methylated counterpart (pyridine 5) increased the σ₁R affinity from a Kᵢ of 7.57 nM to 1.45 nM. This demonstrates the nuanced structure-activity relationships involved in designing selective σR ligands based on the di(prop-2-yn-1-yl)amine framework.

| Compound | Substituent at C6 | Linker Length (n) | Kᵢ (hσ₁R) [nM] | Kᵢ (hσ₂R) [nM] | Selectivity (σ₂R/σ₁R) |

|---|---|---|---|---|---|

| Ligand 2 | N-(prop-2-yn-1-yl)amino | 2 | 7.57 ± 0.59 | 1050 ± 110 | 139 |

| Pyridine 5 | N-methyl-N-(prop-2-yn-1-yl)amino | 2 | 1.45 ± 0.11 | 420 ± 35 | 290 |

| Ligand 3 | N-(prop-2-yn-1-yl)amino | 3 | 10.3 ± 0.8 | 1540 ± 140 | 150 |

| Pyridine 6 | N-methyl-N-(prop-2-yn-1-yl)amino | 3 | 10.1 ± 0.9 | 1870 ± 160 | 185 |

Application as Amino Acid Surrogates and in Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with modified molecular structures to improve properties such as stability, bioavailability, and biological activity. A common strategy in creating peptidomimetics is the replacement of the amide bond with a bioisosteric surrogate. The 1,2,3-triazole ring, often formed via click chemistry, is a well-regarded amide bond mimic. To incorporate this feature, one of the precursor amino acids must be replaced by a surrogate containing an alkyne moiety.

The propargylamine structure, which forms the basis of di(prop-2-yn-1-yl)amine, is an ideal scaffold for creating these amino acid surrogates. nih.gov The synthesis of enantiomerically pure N-sulfinyl propargylamines allows for the creation of chiral building blocks where the propargylic side chain mimics the side chains of natural amino acids (e.g., alkyl groups for alanine/valine, or protected polar groups for other amino acids). nih.gov

In this approach, various aldehydes are condensed with a chiral sulfinamide (Ellman's chiral sulfinamide) to form chiral N-sulfinylimines. The subsequent addition of an ethynyl (B1212043) nucleophile generates the desired diastereomerically pure N-sulfinyl propargylamines. nih.gov These molecules serve as direct replacements for amino acids in peptide synthesis, with the terminal alkyne poised for reaction with an azide-containing partner to form a triazole-linked peptidomimetic. This methodology provides access to a diverse panel of propargylamine-based amino acid surrogates that are valuable precursors for the synthesis of novel, biologically active peptidomimetics. nih.gov

Exploration of Di(prop-2-yn-1-yl)amine Derivatives in Pesticide Research

The search for new pesticides with novel modes of action is crucial for managing pest resistance and ensuring food security. Research has identified that the propargyl group, specifically in the form of a propargyloxy moiety (-O-CH₂-C≡CH), is a key pharmacophore for certain classes of insecticides. nih.govtandfonline.com

Studies on benzenesulfonamide (B165840) and naphthalenesulfonamide derivatives have shown that compounds containing both a propargyloxy group and a sulfonamide group exhibit significant insecticidal activity. nih.govglobethesis.com For example, N-allyl-4-(prop-2-yn-1-yloxy)benzenesulfonamide was identified as a potent insecticide against the oriental armyworm (Mythimna separata), with a median lethal concentration (LC₅₀) of 0.293 mg/mL. tandfonline.com Further exploration led to the synthesis of naphthalenesulfonamide derivatives with even greater potency. Some of these compounds displayed outstanding activity, with LC₅₀ values as low as 0.202 mg/mL, which is significantly more potent than the natural insecticidal compound celangulin (B12372197) V (LC₅₀ of 23.9 mg/mL) used as a positive control in these studies. nih.gov